

1-phenyl-1H-imidazole-5-carboxylic acid

chemical properties

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Compound of Interest

Compound Name: 1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2467607

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An In-Depth Technical Guide to the Chemical Properties of **1-phenyl-1H-imidazole-5-carboxylic acid**

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of **1-phenyl-1H-imidazole-5-carboxylic acid** (CAS No. 135417-65-1). As a key heterocyclic building block, this molecule holds significant potential for researchers, medicinal chemists, and drug development professionals. The imidazole core is a privileged scaffold in numerous biologically active compounds, and the presence of both a phenyl group and a carboxylic acid moiety offers versatile handles for synthetic modification.^[1]^[2] This document synthesizes available data with expert-driven insights into its practical application, from synthetic strategy and analytical verification to its potential in creating novel chemical entities.

Molecular Overview and Physicochemical Properties

1-phenyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The strategic placement of a phenyl group

at the N-1 position and a carboxylic acid at the C-5 position creates a molecule with a unique combination of aromaticity, acidity, and lipophilicity. These features are critical in modulating pharmacokinetic and pharmacodynamic properties in drug design.

Core Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are associated with the target compound.

Property	Value	Source(s)
CAS Number	135417-65-1	[3] [4] [5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[3] [5] [6]
Molecular Weight	188.18 g/mol	[3] [6]
IUPAC Name	1-phenyl-1H-imidazole-5-carboxylic acid	[5]
SMILES	<chem>C1=CC=C(C=C1)N2C=NC=C2C(=O)O</chem>	[3]
InChIKey	FSVMTMFHLLEQAS-UHFFFAOYSA-N	[5]

Predicted Physicochemical Properties for Drug Discovery

Computational models provide valuable insights into the "drug-likeness" of a molecule. The following properties are predicted for **1-phenyl-1H-imidazole-5-carboxylic acid**, suggesting its suitability as a fragment or lead scaffold in drug discovery programs.

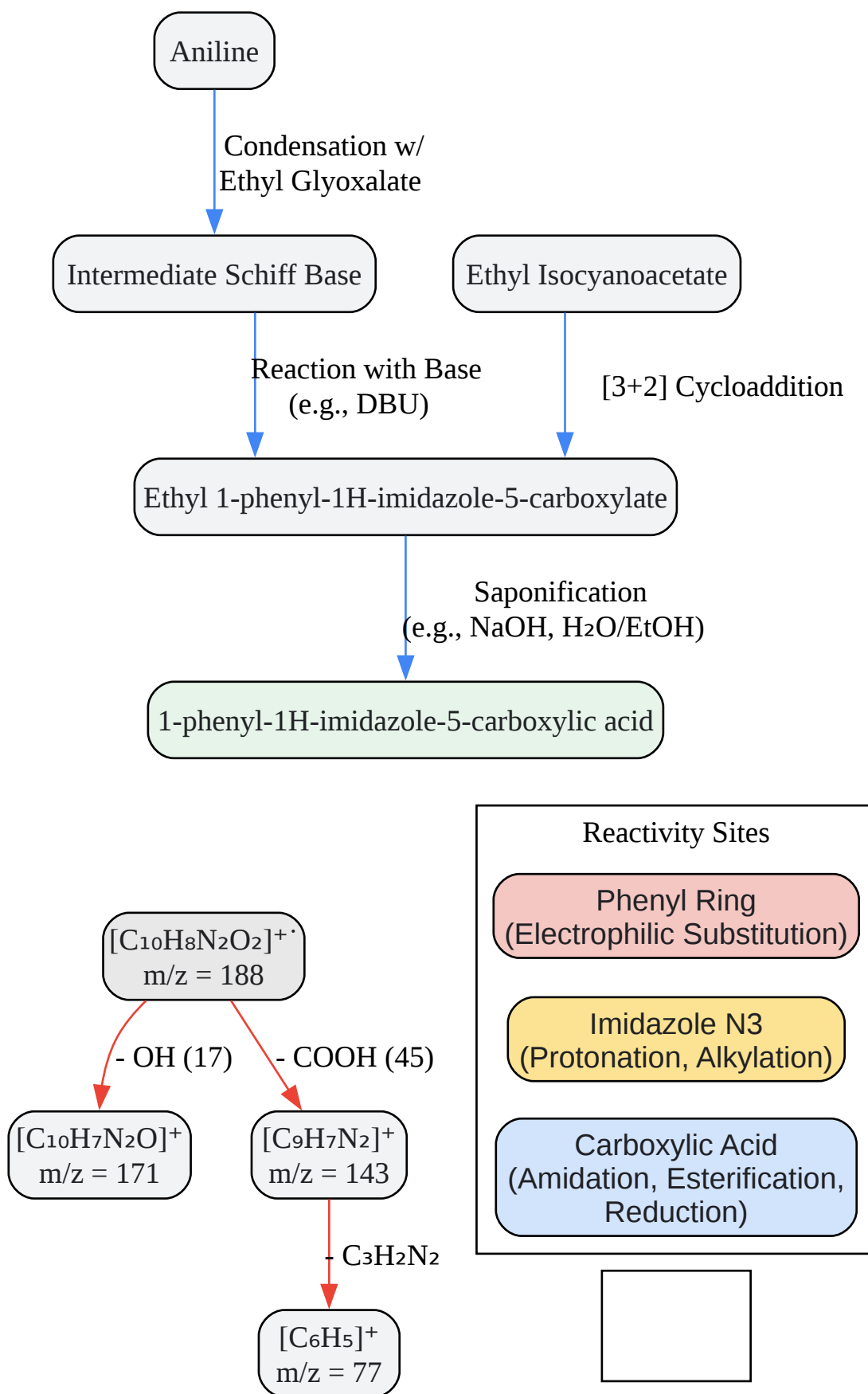
Property	Predicted Value	Significance in Drug Development	Source
Topological Polar Surface Area (TPSA)	55.12 Å ²	Influences membrane permeability and oral bioavailability. Values < 140 Å ² are generally favorable.	[3]
LogP (Octanol-Water Partition Coeff.)	1.5705	Measures lipophilicity, affecting solubility, absorption, and distribution.	[3]
Hydrogen Bond Donors	1	The carboxylic acid OH group can engage in crucial interactions with biological targets.	[3]
Hydrogen Bond Acceptors	3	The two imidazole nitrogens and the carbonyl oxygen act as H-bond acceptors.	[3]
Rotatable Bonds	2	Indicates molecular flexibility, with fewer rotatable bonds (<10) generally leading to better oral bioavailability.	[3]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **1-phenyl-1H-imidazole-5-carboxylic acid** are not extensively documented, a plausible and robust pathway can be designed based on established imidazole synthesis methodologies. The proposed route involves the construction of the imidazole ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.

Proposed Synthetic Workflow

The following workflow outlines a logical multi-step synthesis. The key transformation is the cyclization reaction to form the imidazole core, followed by functional group manipulation.



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